molecular formula C18H18N2O3S B398777 (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B398777
M. Wt: 342.4g/mol
InChI Key: NPOWKXOEFGGRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a thioether linkage, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its benzimidazole core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The thioether and phenoxyethyl groups can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the thioether and phenoxyethyl groups.

    2-Phenylbenzimidazole: Contains a phenyl group instead of the phenoxyethyl group.

    2-Methylbenzimidazole: Contains a methyl group instead of the phenoxyethyl group.

Uniqueness

(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is unique due to its combination of a benzimidazole core with a thioether linkage and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4g/mol

IUPAC Name

2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C18H18N2O3S/c1-13-6-2-5-9-16(13)23-10-11-24-18-19-14-7-3-4-8-15(14)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22)

InChI Key

NPOWKXOEFGGRMA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Origin of Product

United States

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